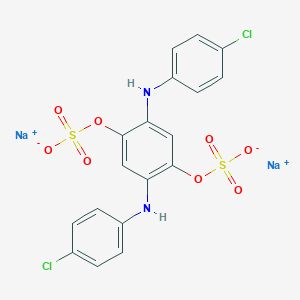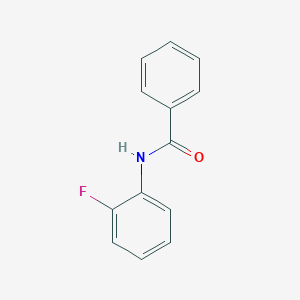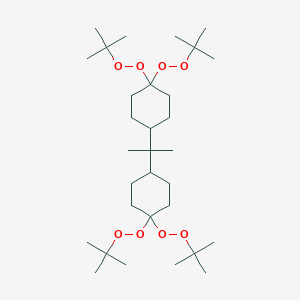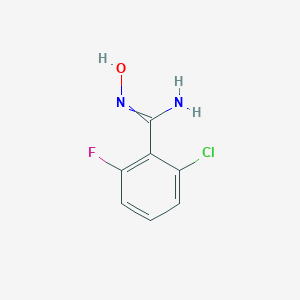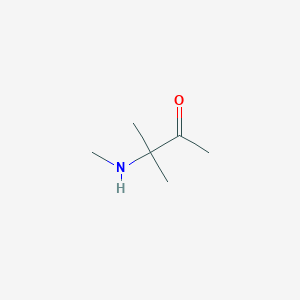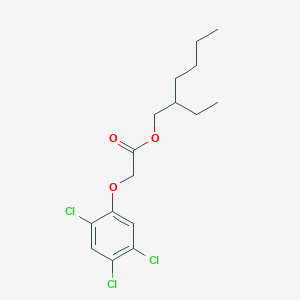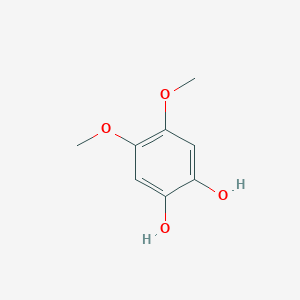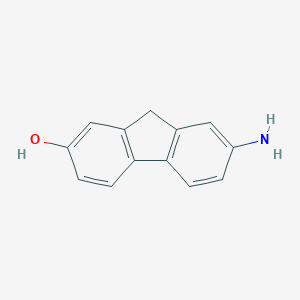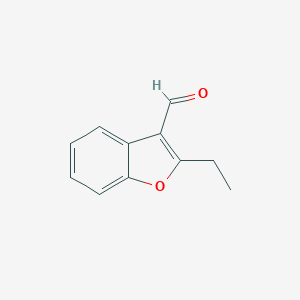![molecular formula C18H21BrN2O3 B167703 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide CAS No. 10155-48-3](/img/structure/B167703.png)
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In addition, it can also inhibit the activity of various kinases, including AKT and ERK, which are involved in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, respectively.
Effets Biochimiques Et Physiologiques
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, it can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide in lab experiments include its high potency and selectivity, which make it an ideal lead compound for developing new drugs. In addition, it has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for the research and development of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it may be possible to modify the structure of this compound to improve its potency and selectivity, as well as to reduce its cost.
Méthodes De Synthèse
The synthesis of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide involves the reaction of 7-bromo-2-naphthoic acid with N-(3-aminopropyl)morpholine in the presence of a coupling agent, followed by the addition of 3-bromo-1-hydroxypropan-2-one. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.
Propriétés
Numéro CAS |
10155-48-3 |
|---|---|
Nom du produit |
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide |
Formule moléculaire |
C18H21BrN2O3 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
7-bromo-3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H21BrN2O3/c19-15-3-2-13-12-17(22)16(11-14(13)10-15)18(23)20-4-1-5-21-6-8-24-9-7-21/h2-3,10-12,22H,1,4-9H2,(H,20,23) |
Clé InChI |
PVZXJTNWDZNFJH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O |
Autres numéros CAS |
10155-48-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



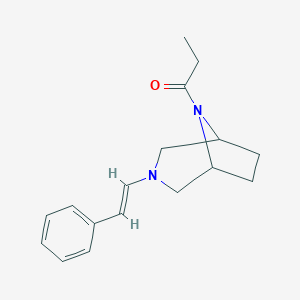
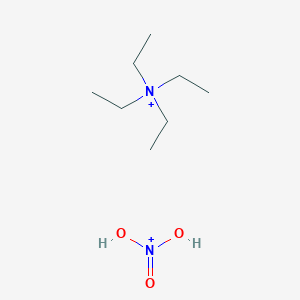
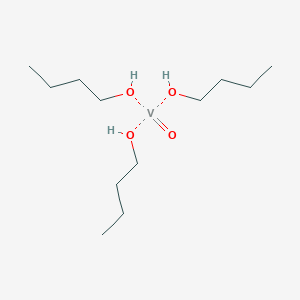
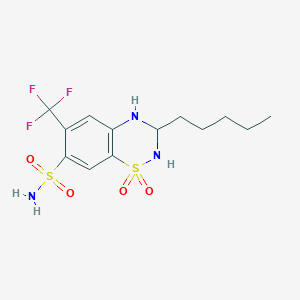
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
